dl-Alanyl-l-leucine chemical structure and molecular weight
dl-Alanyl-l-leucine chemical structure and molecular weight
An In-Depth Technical Guide to DL-Alanyl-L-leucine for Researchers and Drug Development Professionals
Abstract
DL-Alanyl-L-leucine is a dipeptide of significant interest in the fields of biotechnology and pharmaceutical sciences. Comprising the amino acids alanine and leucine, its unique physicochemical properties, particularly in comparison to its constituent free amino acids, make it a valuable component in various applications. This guide provides a detailed examination of the chemical structure, molecular properties, synthesis, and key applications of DL-Alanyl-L-leucine, with a focus on its utility in cell culture media and drug delivery systems. As a dipeptide, it offers enhanced stability and solubility, addressing common challenges in biopharmaceutical manufacturing and formulation development. This document serves as a technical resource for scientists and researchers, offering both foundational knowledge and practical insights into the application of this molecule.
Molecular Profile and Physicochemical Properties
DL-Alanyl-L-leucine is a dipeptide formed from an N-terminal alanine residue and a C-terminal leucine residue. The designation "DL-Alanyl" signifies that the alanine component is a racemic mixture of its D- and L-stereoisomers. Consequently, DL-Alanyl-L-leucine is a mixture of two diastereomers: D-Alanyl-L-leucine and L-Alanyl-L-leucine. This stereochemical composition is critical as it can influence biological activity and enzymatic degradation pathways.
Chemical Structure
The structure consists of an alanine molecule linked to a leucine molecule via a peptide bond. The key difference between the two diastereomers present in the mixture is the stereochemistry at the alpha-carbon of the alanine residue.
Caption: 2D representation of the two diastereomers in DL-Alanyl-L-leucine.
Core Properties and Identifiers
The fundamental properties of DL-Alanyl-L-leucine are summarized below. Note that CAS numbers can vary depending on the specific stereoisomer.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₂O₃ | [1][2] |
| Molecular Weight | 202.25 g/mol | [1][3][4] |
| IUPAC Name | (2S)-2-(2-aminopropanoylamino)-4-methylpentanoic acid | [1] |
| Appearance | White to off-white solid/crystalline powder | [5][6] |
| Solubility | Soluble in water | [3][5] |
| Canonical SMILES | CC(C)CNC(=O)C(C)N | [1] |
| InChI Key | RDIKFPRVLJLMER-MLWJPKLSSA-N | [1] |
| CAS Number | 1638-60-4 (for DL-Alanyl-L-leucine) | [1][7] |
| 3303-34-2 (for L-Alanyl-L-leucine) | [8][9] | |
| 67113-60-4 (for D-Alanyl-L-leucine) | [10] | |
| 1999-42-4 (for DL-Alanyl-DL-leucine) | [2][4][11][12] |
Synthesis and Characterization
The synthesis of dipeptides like DL-Alanyl-L-leucine is a well-established process in organic chemistry, typically involving the coupling of protected amino acid precursors.
Rationale for Synthetic Strategy
Directly reacting alanine with leucine would result in a complex mixture of products, including self-polymerization (Ala-Ala, Leu-Leu) and incorrect bond formation. To ensure the specific formation of the Ala-Leu peptide bond, a strategy involving protecting groups is essential.
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N-terminal Protection: The amino group of alanine (the N-terminal residue) must be "capped" with a temporary protecting group, such as a tert-butyloxycarbonyl (Boc) group. This prevents it from reacting with other activated alanine molecules.
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C-terminal Protection: The carboxylic acid group of leucine (the C-terminal residue) is typically protected as an ester (e.g., methyl or benzyl ester). This prevents it from being activated and reacting with the amino group of another leucine molecule.
-
Coupling Reagent: A coupling reagent is required to activate the free carboxylic acid of the N-protected alanine, making it highly reactive towards the free amino group of the C-protected leucine. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are commonly used for this purpose.[13][14] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to improve reaction efficiency and minimize side reactions like racemization.[14]
Experimental Protocol: Carbodiimide-Mediated Synthesis
The following is a representative step-by-step methodology for the solution-phase synthesis of a protected Ala-Leu dipeptide.
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N-Protection of Alanine: React DL-alanine with Di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield Boc-DL-alanine.
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C-Protection of Leucine: React L-leucine with methanol in the presence of an acid catalyst (e.g., thionyl chloride) to yield L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl).
-
Peptide Coupling: a. Dissolve Boc-DL-alanine in an appropriate aprotic solvent (e.g., dichloromethane or DMF). b. Add the coupling additives, such as HOBt. c. Cool the reaction mixture in an ice bath (0°C). d. Add the carbodiimide coupling reagent (e.g., DCC) and stir for a short period to form the activated intermediate. e. In a separate flask, neutralize H-Leu-OMe·HCl with a non-nucleophilic base (e.g., N-methylmorpholine) to free the amine. f. Add the free-based H-Leu-OMe to the activated Boc-DL-alanine solution. g. Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification: a. Filter the reaction mixture to remove the urea byproduct formed from the carbodiimide. b. Perform an aqueous work-up to remove excess reagents and water-soluble byproducts. c. Purify the resulting protected dipeptide (Boc-DL-Ala-L-Leu-OMe) using silica gel column chromatography.
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Deprotection: a. Remove the N-terminal Boc group using a strong acid, such as trifluoroacetic acid (TFA). b. Saponify the C-terminal methyl ester using a base like sodium hydroxide (NaOH) to yield the final DL-Alanyl-L-leucine product.
Caption: Workflow for the solution-phase synthesis of DL-Alanyl-L-leucine.
Applications in Research and Drug Development
The primary advantage of using dipeptides over free amino acids lies in their improved stability and solubility, particularly at neutral pH. This makes DL-Alanyl-L-leucine a valuable component in biopharmaceutical manufacturing and a model for drug delivery research.
Advanced Cell Culture Media Supplement
In modern biopharmaceutical manufacturing, particularly with Chinese Hamster Ovary (CHO) cells, achieving high cell densities and productivity requires highly concentrated, pH-neutral feed media.[15] Certain essential amino acids, like tyrosine and cysteine, have poor solubility and stability in these formulations.
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Enhanced Stability and Solubility: Dipeptides such as L-Alanyl-L-glutamine are used to overcome the instability of free glutamine in aqueous solutions. Similarly, alanyl-leucine can be used as a highly soluble and stable source of these amino acids. This allows for the formulation of concentrated, chemically defined media that do not require significant pH adjustments, reducing process variability and the risk of precipitation.[16]
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Improved Process Consistency: By replacing undefined protein hydrolysates with chemically defined dipeptides, manufacturers can eliminate a major source of batch-to-batch variability.[15][16] This leads to more consistent and reliable cell culture performance, a critical requirement for regulatory approval and robust manufacturing.
Drug Delivery and Nanotechnology
The structure of dipeptides makes them attractive building blocks for novel drug delivery systems.
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Self-Assembling Nanomaterials: Certain dipeptides, particularly those containing aromatic or conformationally restricted residues, can self-assemble into nanostructures like vesicles and nanotubes under physiological conditions.[17][18] These structures can encapsulate therapeutic agents, protecting them from degradation and facilitating targeted delivery. While DL-Alanyl-L-leucine itself is not a primary example of a self-assembling peptide, it serves as a fundamental model for studying peptide transport and stability, which are crucial for the design of more complex peptide-based delivery systems.
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Prodrug Strategies: The human body possesses specific transporters, such as PepT1, which recognize and actively transport di- and tripeptides across cellular membranes. This mechanism can be exploited in prodrug design, where a poorly absorbed drug is covalently linked to a peptide moiety. This can enhance the drug's oral bioavailability by hijacking these natural transport pathways.
Conclusion
DL-Alanyl-L-leucine is more than a simple combination of two amino acids. Its existence as a diastereomeric mixture and its enhanced physicochemical properties provide distinct advantages in specialized applications. For drug development professionals and bioprocess scientists, understanding the synthesis, properties, and applications of this dipeptide is crucial for creating next-generation cell culture formulations and exploring innovative peptide-based therapeutic strategies. The move towards chemically defined and highly consistent raw materials in biomanufacturing continues to elevate the importance of well-characterized molecules like DL-Alanyl-L-leucine.
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